1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
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Overview
Description
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is currently unknown. Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit various types of biological activity, including analgesic, antibacterial, anticancer, antifungal, antihiv, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and protein receptors .
Pharmacokinetics
The molecular formula of this compound is c17h24n2o, with an average mass of 272385 Da , which may influence its pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-cyclohexylethyl aldehyde under acidic conditions to form the benzimidazole core, which is then reduced to yield the desired ethanol derivative .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent and its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for other benzimidazole-based compounds
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different pharmacological properties.
Pyrimido[1,2-a]benzimidazoles: A class of compounds with a fused pyrimidine ring, known for their antiviral and anticancer activities.
Uniqueness: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylethyl group enhances its lipophilicity and may improve its ability to interact with lipid membranes and biological targets .
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKWKYSYFTHKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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